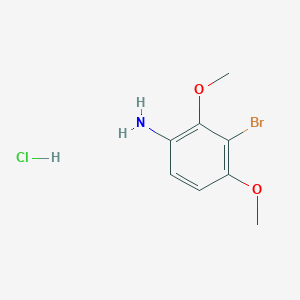

3-Bromo-2,4-dimethoxyaniline;hydrochloride

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in industrial organic chemistry. They are pivotal starting materials for the synthesis of numerous products, including dyes, pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. researchgate.netacs.org The amino group on the aniline ring is highly reactive and influences the reactivity of the aromatic ring, making it amenable to various chemical modifications.

Aniline derivatives are crucial intermediates in the production of azo dyes, where the amine group can be diazotized and coupled to form vibrant colorants. In the pharmaceutical industry, the aniline moiety is a common structural feature in many active pharmaceutical ingredients (APIs) and is used extensively in multi-step syntheses. researchgate.net Furthermore, these compounds are used to manufacture a wide variety of materials such as polyurethane foam, rubber accelerators, antioxidants, and herbicides. quora.com The versatility of aniline derivatives ensures their continued importance in both academic research and industrial applications. wisdomlib.orgnih.gov

Overview of Halogenated and Alkoxy-Substituted Anilines

The introduction of halogen and alkoxy substituents onto the aniline ring significantly diversifies its chemical properties and reactivity, opening new avenues for synthesis.

Halogenated Anilines: Aryl halides, including halogenated anilines, are critically important synthetic building blocks. nih.gov The presence of a halogen atom (such as bromine or chlorine) provides a reactive handle for various cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov While electrophilic halogenation of the highly reactive aniline ring can sometimes be challenging to control, methods have been developed for regioselective halogenation. nih.gov Halogen substituents can also influence the biological activity of molecules, often increasing stability against degradation. Halogenated anilines have been identified not only as synthetic compounds but also as natural products from marine microalgae. rsc.org

Alkoxy-Substituted Anilines: Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are strong electron-donating groups. When attached to the aniline ring, they increase the electron density of the aromatic system, further activating it towards electrophilic substitution reactions. This electronic influence helps to direct incoming electrophiles to specific positions on the ring, primarily ortho and para to the activating groups. The presence of alkoxy groups can also impact the physical properties of the molecule, such as solubility and crystallinity.

Research Context of 3-Bromo-2,4-dimethoxyaniline;hydrochloride within Aromatic Chemistry

The compound this compound is a highly functionalized aromatic molecule that combines the features of both halogenated and alkoxy-substituted anilines. Its specific substitution pattern—a bromine atom at position 3 and two methoxy groups at positions 2 and 4—makes it a valuable and specialized intermediate in organic synthesis.

The arrangement of the substituents dictates the molecule's reactivity. The powerful electron-donating methoxy groups at the ortho and para positions relative to the amino group strongly activate the ring, while the bromine atom serves as a key site for further functionalization, for instance, through metal-catalyzed cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it easier to handle and use in reactions. This particular substitution pattern makes it a bespoke building block for creating complex molecular architectures, likely in the synthesis of targeted pharmaceutical agents or specialized organic materials where precise substituent placement is critical.

Chemical Compound Data

Table 1: Properties of 3-Bromo-2,4-dimethoxyaniline hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2567495-48-9 |

| Molecular Formula | C₈H₁₁BrClNO₂ |

| Molecular Weight | 268.54 g/mol |

| Synonyms | Benzenamine, 3-bromo-2,4-dimethoxy-, hydrochloride (1:1) |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-5-chloro-2-methylaniline |

| Acetanilide |

| Aniline |

| 2,4,6-tribromoaniline |

| 2,4,6-trichloroaniline |

| 2,4-Dimethoxyaniline (B45885) |

| 3-bromo-2-methoxyaniline |

| 2-bromo-6-nitroanisole |

| 3-bromo-4-methoxyaniline |

| p-nitrochlorobenzene |

| 3-bromo-4-methoxy nitrobenzene |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-2,4-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-11-6-4-3-5(10)8(12-2)7(6)9;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXIACMBIOPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Bromo 2,4 Dimethoxyaniline;hydrochloride

Precursor Synthesis Routes to Dimethoxyanilines

The initial phase in the synthesis of the target compound is the preparation of the 2,4-dimethoxyaniline (B45885) precursor. This can be achieved through various methods, primarily involving the reduction of a nitroaromatic compound or the amination of an existing aromatic ring system.

Reductive Methods for Nitroaromatic Precursors

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. chemistrystudent.com In the context of 2,4-dimethoxyaniline, the starting material is 2,4-dimethoxynitrobenzene.

A notable method for this reduction involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent, with ferric chloride as a catalyst and activated carbon as a carrier. google.com This reaction is typically carried out in ethanol (B145695) at a reflux temperature of 70-80°C. google.com The process is recognized for being environmentally friendly, producing a high yield of over 96% and a purity exceeding 99.6%. google.com The reaction time is optimized to be between 2 to 5 hours to minimize side reactions and maximize the content of 2,4-dimethoxyaniline in the crude product. google.com

Another established method for the reduction of nitroarenes is the use of a tin catalyst with concentrated hydrochloric acid under reflux conditions. chemistrystudent.com This acidic environment initially produces an ammonium (B1175870) salt, which is then neutralized with a base, such as sodium hydroxide, to yield the final aromatic amine. chemistrystudent.com

Below is a table summarizing a typical reduction of 2,4-dimethoxynitrobenzene using the hydrazine hydrate method. google.com

| Reagent | Role | Quantity (grams) |

| 2,4-dimethoxynitrobenzene | Starting Material | 100 |

| Ethanol | Solvent | 200 |

| Activated Carbon | Carrier | 12 |

| Ferric Chloride | Catalyst | 0.5 |

| Hydrazine Hydrate (80%) | Reducing Agent | 70 |

| Product | Yield (%) | Purity (%) |

| 2,4-dimethoxyaniline | 97.2 | 99.8 |

Table 1: Example of a reaction for the synthesis of 2,4-dimethoxyaniline. google.com

Amination Approaches for Aromatic Ring Systems

Direct amination of an aromatic ring offers an alternative route to aniline (B41778) derivatives. While less common for this specific precursor, various methods exist for introducing an amino group onto an aromatic scaffold. One such approach involves the use of hydroxylamine (B1172632) in the presence of transition metal redox catalysts. researchgate.net This method can be influenced by factors such as temperature and the acidity of the reaction medium. researchgate.net

More recent advancements have demonstrated iron-catalyzed C-H bond amination as a direct and practical synthesis of primary anilines. amazonaws.com This method can be applied to various arene substrates, offering a potential pathway to dimethoxyanilines. amazonaws.com Additionally, the choice of reagents can influence the reactivity of dialkoxybenzenes between amination and fluorination. nsf.gov For instance, treating 1,4-dimethoxybenzene (B90301) with Selectfluor in the presence of a nitrogen heterocycle can lead to the amination product. nsf.gov

Regioselective Bromination Techniques for Dimethoxyanilines

Once 2,4-dimethoxyaniline is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The methoxy (B1213986) and amino groups are strong activating groups and ortho-, para-directors, making the regioselectivity of this reaction a key challenge. wvu.edu

Electrophilic Bromination Considerations

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.gov The reactivity of the aromatic ring in 2,4-dimethoxyaniline is significantly enhanced by the presence of two electron-donating groups (amino and methoxy), making it highly susceptible to electrophilic attack. wvu.edu This high reactivity can sometimes lead to multiple halogenations if the reaction conditions are not carefully controlled. wvu.edu

Common brominating agents for such reactions include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govyoutube.com The choice of solvent and the potential use of a catalyst are crucial in directing the electrophile to the desired position. unizin.orglibretexts.org For highly activated rings like dimethoxyaniline, the reaction can often proceed without a strong Lewis acid catalyst. wvu.edu

Directed Bromination Strategies for Aromatic Scaffolds

To achieve the desired regioselectivity, directed bromination strategies can be employed. The existing substituents on the aniline ring play a crucial role in directing the incoming electrophile. The amino and methoxy groups strongly direct incoming electrophiles to the ortho and para positions. wvu.edu In the case of 2,4-dimethoxyaniline, the positions ortho and para to the amino group are C3, C5, and C6, while the positions ortho and para to the two methoxy groups are also C3 and C5. The steric hindrance from the existing substituents can also influence the position of bromination.

In some cases, a protecting group may be used on the amine to modulate its directing effect and prevent side reactions. beilstein-journals.org After the bromination step, this protecting group would then be removed. google.com Another approach to control regioselectivity involves the use of specific catalytic systems. For instance, copper halides in ionic liquids have been shown to achieve high regioselectivity in the halogenation of unprotected anilines, often favoring para-substitution. beilstein-journals.org

Salt Formation Methodologies for Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt of 3-bromo-2,4-dimethoxyaniline. This is a standard acid-base reaction where the basic amino group of the aniline derivative reacts with hydrochloric acid. oxfordreference.comspectroscopyonline.com

The formation of the hydrochloride salt serves several purposes. It often results in a more stable, crystalline solid that is easier to handle, purify, and store compared to the free base. reddit.com Additionally, the salt form can enhance the solubility of the compound in certain solvents. spectroscopyonline.com

A common and straightforward method for preparing aniline hydrochloride involves mixing the aniline with concentrated hydrochloric acid, followed by evaporation of the solvent. orgsyn.orgresearchgate.net The resulting solid can then be dried to obtain the final product. orgsyn.org The reaction is typically a simple acid-base neutralization. youtube.com

Another approach involves dissolving the amine in a suitable organic solvent and then adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in ether or dioxane). This often leads to the precipitation of the hydrochloride salt, which can then be collected by filtration.

The general reaction for the formation of the hydrochloride salt is as follows:

R-NH₂ + HCl → R-NH₃⁺Cl⁻

This straightforward conversion typically proceeds with high yield. youtube.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,4 Dimethoxyaniline;hydrochloride

Electrophilic Aromatic Substitution Reactions of Brominated Dimethoxyanilines

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a polysubstituted ring like that of 3-Bromo-2,4-dimethoxyaniline is governed by the directing effects of the existing substituents.

The substituents on the aniline (B41778) ring exert powerful influences on its reactivity towards incoming electrophiles:

Amine (-NH₂) and Methoxy (B1213986) (-OCH₃) Groups: Both the amino group and the two methoxy groups are strong activating groups. They donate electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. byjus.com These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. byjus.com

Bromo (-Br) Group: Halogens are an exception to the general rules. They are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) when the attack occurs at these positions.

In the case of 3-Bromo-2,4-dimethoxyaniline, the powerful activating effects of the amine and methoxy groups dominate over the deactivating effect of the bromine atom. The positions on the ring are C1(-NH₂), C2(-OCH₃), C3(-Br), and C4(-OCH₃). The potential sites for electrophilic attack are C5 and C6. The combined directing influence of the highly activating -NH₂ and -OCH₃ groups strongly favors substitution at the C5 position, which is ortho to the C4-methoxy group and meta to the C2-methoxy and C1-amino groups, and to a lesser extent at the C6 position, which is ortho to the C1-amino group. Aniline and its derivatives are so strongly activated that reactions like bromination can proceed rapidly, sometimes even without a catalyst, often leading to polysubstitution. byjus.com

Table 1: Regioselectivity in Electrophilic Halogenation of Unprotected Anilines

| Substrate | Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Aniline | Bromine water | Water | 2,4,6-Tribromoaniline | byjus.com |

| Aniline | CuCl₂ | Ionic Liquid | 4-Chloroaniline (High Regioselectivity) | beilstein-journals.org |

| Aniline | CuBr₂ | Ionic Liquid | 4-Bromoaniline (High Regioselectivity) | beilstein-journals.orgnih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This process is generally challenging for electron-rich arenes. The viability of SNAr pathways for 3-Bromo-2,4-dimethoxyaniline is low under standard conditions due to the electronic nature of the ring.

There are two primary mechanisms for SNAr:

Addition-Elimination Mechanism: This is the most common SNAr pathway. It requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. rsc.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. The aromatic ring of 3-Bromo-2,4-dimethoxyaniline is substituted with three powerful electron-donating groups (-NH₂ and two -OCH₃), which destabilize the negatively charged intermediate required for this mechanism. Therefore, the addition-elimination pathway is electronically disfavored.

Elimination-Addition (Benzyne) Mechanism: This pathway does not require electron-withdrawing groups but instead proceeds through a highly reactive "benzyne" intermediate. It is typically initiated by a very strong base (e.g., sodium amide, NaNH₂) that abstracts a proton from the position ortho to the leaving group. The subsequent elimination of the halide forms the benzyne (B1209423), which is then rapidly attacked by a nucleophile. For 3-Bromo-2,4-dimethoxyaniline, the protons ortho to the bromine are at the C2 and C4 positions, which are blocked by methoxy groups. Thus, the formation of a benzyne intermediate is not structurally possible, precluding this reaction pathway.

Given these considerations, 3-Bromo-2,4-dimethoxyaniline is not an ideal substrate for nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions Involving the Bromo-Substituent

The carbon-bromine bond in 3-Bromo-2,4-dimethoxyaniline serves as an effective handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction has become a widely used method for the synthesis of anilines and their derivatives due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org A variety of palladium sources, phosphine (B1218219) ligands, and bases can be employed, with the specific conditions being substrate-dependent. wikipedia.orgbeilstein-journals.org

Table 2: Examples of Palladium and Copper-Catalyzed C-N Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 5-Bromo-m-xylene | Benzylamine | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaO-t-Bu | Toluene | 98% | cmu.edu |

| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 95% | beilstein-journals.org |

| Buchwald-Hartwig | 4-Bromoacetophenone | Aniline | Pd(OAc)₂ / (o-biphenyl)PCy₂ | K₃PO₄ | Toluene | 93% | cmu.edu |

| Chan-Lam (variant) | 2-Bromobenzoic acid | 1-Aminopyrene | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | High Yield | organic-chemistry.orgnih.gov |

| Copper-Catalyzed | Base-sensitive Aryl Bromides | Primary/Secondary Amines | CuI / Diamine Ligand | NaOTMS | DMSO | High to Excellent | chemistryviews.org |

The Miyaura Borylation is a palladium-catalyzed reaction that installs a boryl group onto an aryl or vinyl halide, typically using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This reaction is of significant synthetic importance because the resulting arylboronate esters are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. researchgate.net The catalytic system typically consists of a palladium catalyst, a phosphine ligand, and a base, such as potassium acetate (B1210297) (KOAc). researchgate.net

Table 3: Examples of Miyaura Borylation on Functionalized Aryl Bromides

| Aryl Bromide | Boron Source | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | B₂(pin)₂ | PdCl₂(dppf) | KOAc | DMSO | 98% | researchgate.net |

| 2-Bromoanisole | Pinacol Borane | PdCl₂(CH₃CN)₂ / Ligand 1 | Et₃N | Dioxane | 92% | nih.gov |

| Methyl 4-bromobenzoate | B₂(pin)₂ | PdCl₂(dppf) | KOAc | DMSO | 85% | researchgate.net |

| 4-Bromonitrobenzene | B₂(pin)₂ | Pd(dba)₂ / PPh₃ | KOAc | Dioxane | 95% | researchgate.net |

| 3-Bromopyridine | B₂(OH)₄ | Pd(OAc)₂ / SPhos | KOAc | 2-Propanol/H₂O | 85% | upenn.edu |

Reactions Involving the Amine Functionality

The primary amine group (-NH₂) of 3-Bromo-2,4-dimethoxyaniline is a key site of reactivity, functioning as a potent nucleophile and a base.

Primary amines, such as the one present in 3-Bromo-2,4-dimethoxyaniline, readily undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. internationaljournalcorner.com This reaction is typically reversible and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable C=N double bond of the imine. This reaction is a fundamental transformation in organic chemistry for the synthesis of a wide variety of heterocyclic compounds and ligands for metal complexes. internationaljournalcorner.com

Table 4: Examples of Schiff Base Formation from Anilines and Aldehydes

| Aniline Substrate | Aldehyde Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Benzaldehyde | Ethanol (B145695), reflux | High | doubtnut.com |

| 4-Bromoaniline | 2,3-Dimethoxybenzaldehyde | Not specified | High | nih.gov |

| 4-Methoxyaniline | 3,4-Dimethoxybenzaldehyde | Methanol, heat, 30 min | 85% | ijcm.ir |

| 4-Bromoaniline | 3,5-Dichlorosalicylaldehyde | Not specified | High | internationaljournalcorner.com |

| 2-(4-aminophenyl)ethan-1-ol | 5-Bromosalicylaldehyde | Ethanol, reflux, 1 hr | 78% | nih.gov |

Acylation and Amidation Reactions

The acylation of primary aromatic amines is a fundamental transformation that converts them into amides. This reaction typically involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride. libretexts.org The underlying mechanism is a nucleophilic acyl substitution. orgoreview.com

The lone pair of electrons on the nitrogen atom of 3-bromo-2,4-dimethoxyaniline attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is expelled, and a proton is lost from the nitrogen to yield the stable amide product. jove.com

The rate and efficiency of this reaction are influenced by the substituents on the aniline ring. The two methoxy groups in 3-bromo-2,4-dimethoxyaniline are strong activating groups, which increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the attack on the acylating agent. chemistrysteps.com Acylation is often used as a method to protect the amino group during other transformations, such as halogenation, as the resulting amide is a less powerful activating group than the amine itself. jove.comchemistrysteps.com

| Acylating Agent | Product Name | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-bromo-2,4-dimethoxyphenyl)acetamide | In the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. libretexts.org |

| Acetic Anhydride | N-(3-bromo-2,4-dimethoxyphenyl)acetamide | Often used with a catalytic amount of acid or base; produces acetic acid as a byproduct. youtube.com |

| Benzoyl Chloride | N-(3-bromo-2,4-dimethoxyphenyl)benzamide | Typically performed under Schotten-Baumann conditions (in the presence of aqueous base). |

Sulfonamide Formation

The reaction of a primary amine with a sulfonyl chloride to form a sulfonamide is known as the Hinsberg reaction, which serves as a classic method for the synthesis of this functional group and to distinguish between primary, secondary, and tertiary amines. wikipedia.orgvedantu.com When 3-bromo-2,4-dimethoxyaniline is treated with an aryl sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of an aqueous alkali (e.g., NaOH or KOH), it is expected to form an N-substituted sulfonamide. jove.combyjus.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. byjus.com The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen. This acidity is enhanced by the powerful electron-withdrawing nature of the sulfonyl group. orgoreview.com Consequently, in the alkaline medium of the Hinsberg test, this proton is abstracted by the base, forming a water-soluble sodium or potassium salt of the sulfonamide. jove.com Subsequent acidification of the reaction mixture would protonate the salt, causing the water-insoluble sulfonamide to precipitate. jove.com

| Reagent | Intermediate/Product | Expected Solubility |

|---|---|---|

| Benzenesulfonyl Chloride (in NaOH(aq)) | Sodium N-(3-bromo-2,4-dimethoxyphenyl)benzenesulfonamide | Soluble in aqueous base. jove.com |

| p-Toluenesulfonyl Chloride (in KOH(aq)) | Potassium N-(3-bromo-2,4-dimethoxyphenyl)tosylamide | Soluble in aqueous base. orgoreview.com |

| Addition of HCl(aq) to the soluble salt | N-(3-bromo-2,4-dimethoxyphenyl)sulfonamide | Precipitates from the acidic solution. jove.com |

Oxidation and Reduction Chemistry of Aromatic Amines

Oxidation: Aromatic amines are generally susceptible to oxidation, and the specific products formed depend heavily on the oxidizing agent and the reaction conditions. acs.org The presence of strong electron-donating groups, such as the two methoxy groups in 3-bromo-2,4-dimethoxyaniline, makes the aromatic ring and the amino group particularly electron-rich and thus, highly sensitive to oxidation. researchgate.net

The oxidation process can be complex, potentially yielding a variety of products. acs.org The initial step in the electrochemical oxidation of anilines is typically the loss of one electron from the nitrogen atom to form a radical cation. researchgate.net Chemical oxidation can lead to colored products and polymeric materials. Strong oxidants like potassium permanganate (B83412) or hydrogen peroxide in the presence of catalysts can oxidize the amine to the corresponding nitro compound (3-bromo-2,4-dimethoxy-1-nitrobenzene), though controlling the reaction to achieve high selectivity can be challenging. acs.org Milder oxidants might lead to the formation of nitroso, azoxy, or azo compounds.

| Oxidizing Agent | Potential Product(s) | General Observations |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Formic Acid | Nitroaromatics | This system generates performic acid in situ, which is a strong oxidant capable of converting amines to nitro compounds. acs.org |

| Potassium Permanganate (KMnO₄) | Nitro compounds, polymeric materials | A very strong, often non-selective oxidant for anilines. |

| Air / Light | Colored impurities, polymeric materials | Aromatic amines are known to discolor upon standing due to slow air oxidation. |

Reduction: The amino group (-NH₂) of an aniline is in its lowest oxidation state and cannot be further reduced. Therefore, the "reduction chemistry" of 3-bromo-2,4-dimethoxyaniline primarily refers to the synthesis of the compound itself via the reduction of its corresponding nitro precursor, 3-bromo-2,4-dimethoxy-1-nitrobenzene.

This reduction is a common and crucial step in the synthesis of aromatic amines. acs.org A variety of reducing agents can be employed for this transformation, ranging from catalytic hydrogenation to the use of metals in acidic media. nih.gov The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. For halogenated nitroaromatics, care must be taken to avoid hydro-dehalogenation (replacement of the halogen with hydrogen), which can occur under harsh reduction conditions. nih.gov

| Reducing System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni catalyst | Catalytic hydrogenation is a clean and efficient method but can sometimes lead to dehalogenation. acs.org |

| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Classic metal-acid reductions are robust and widely used for converting nitro groups to amines. google.com |

| Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | These reagents can be used for the selective reduction of nitro groups. google.com |

Applications of 3 Bromo 2,4 Dimethoxyaniline;hydrochloride As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to pharmaceutical and agricultural sciences. 3-Bromo-2,4-dimethoxyaniline hydrochloride is an important precursor for several classes of heterocyclic systems due to the reactive nature of its aniline (B41778) moiety.

The quinoline (B57606) scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities, including antimalarial and antibacterial properties. nih.gov Several classical methods for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer syntheses, utilize anilines as key starting materials. nih.gov

3-Bromo-2,4-dimethoxyaniline is a suitable substrate for these reactions. For instance, in a Combes-type synthesis, it can be reacted with a β-diketone under acidic conditions to form a substituted quinoline. The reaction proceeds through the initial formation of a Schiff base, followed by an acid-catalyzed cyclodehydration. nih.gov

More contemporary methods also leverage anilines for quinoline synthesis. A ruthenium-catalyzed three-component reaction of anilines, aldehydes, and allylamines has been shown to efficiently produce 2,3-disubstituted quinolines. rsc.org While the published example uses the 3,5-dimethoxyaniline (B133145) isomer, the methodology is applicable to 3-bromo-2,4-dimethoxyaniline, allowing for the assembly of highly functionalized quinoline cores.

Table 1: Potential Quinoline Synthesis Reactions Using 3-Bromo-2,4-dimethoxyaniline

| Synthesis Method | Reactants with 3-Bromo-2,4-dimethoxyaniline | Product Type |

| Combes Synthesis | β-Diketone (e.g., acetylacetone) | Substituted Quinoline |

| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone | Substituted Quinoline |

| Ru-catalyzed 3-Component | Aldehyde + Allylamine | 2,3-Disubstituted Quinoline |

Indole (B1671886) is another heterocyclic system of immense biological importance, forming the core of the amino acid tryptophan and many alkaloids and drugs. luc.edu The Fischer and Bischler indole syntheses are classic methods that start from arylhydrazines and anilines, respectively. nih.gov In the Bischler synthesis, an α-halo-ketone reacts with an aniline, followed by cyclization. The reaction of 3-bromo-2,4-dimethoxyaniline with a suitable α-halo-ketone would be expected to yield a highly substituted indole, with the methoxy (B1213986) and bromo groups providing avenues for further molecular diversification. Research on the related isomer 3,5-dimethoxyaniline has demonstrated its successful use in Bischler reactions to afford 4,6-dimethoxyindoles. publish.csiro.au

The synthesis of thiophene (B33073) rings directly from an aniline precursor is less common. However, 3-bromo-2,4-dimethoxyaniline is a valuable intermediate for constructing fused ring systems that contain both indole and thiophene moieties, such as thieno[3,2-b]indoles. nih.gov A plausible synthetic strategy involves first converting the aniline into the corresponding indole, followed by reactions to build the fused thiophene ring, often utilizing palladium-catalyzed coupling reactions. nih.gov

The benzo[d]isoxazole ring system is present in a number of compounds investigated for their therapeutic potential. The synthesis of derivatives bearing this scaffold can be effectively achieved starting from substituted anilines like 2,4-dimethoxyaniline (B45885). ias.ac.in A representative synthetic pathway involves several steps:

Protection: The amino group of the aniline is first protected, typically through acetylation with acetic anhydride.

Acylation: A Friedel-Crafts acylation introduces a ketone group onto the aromatic ring.

Oxime Formation: The ketone is then reacted with hydroxylamine (B1172632) hydrochloride to form an oxime.

Cyclization: Intramolecular cyclization of the oxime, often under basic conditions, yields the benzo[d]isoxazole core.

Further Modification: Subsequent reactions can be performed to elaborate the final structure.

This multi-step sequence allows for the construction of complex molecules, such as inhibitors of the BRD4 bromodomain, which have been synthesized from 2,4-dimethoxyaniline. ias.ac.in The presence of the bromo-substituent in the title compound offers an additional site for modification, further expanding its synthetic utility for this class of heterocycles.

Utilization in the Elaboration of Aromatic and Biaryl Scaffolds

Biaryl scaffolds, which consist of two directly connected aromatic rings, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these structures.

3-Bromo-2,4-dimethoxyaniline hydrochloride is an ideal substrate for such reactions due to the presence of the bromine atom. The C-Br bond can be readily activated by a palladium catalyst to participate in Suzuki-Miyaura cross-coupling reactions. nih.gov In a typical Suzuki reaction, the bromoaniline is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile, tolerates a wide range of functional groups, and allows for the synthesis of a diverse library of biaryl compounds. nih.gov The resulting biaryl anilines can then be used in subsequent reactions to build even more complex molecular architectures.

Table 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,4-dimethoxyaniline

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 3-Bromo-2,4-dimethoxyaniline | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-2,4-dimethoxyaniline |

Beyond palladium catalysis, other methods for biaryl synthesis exist, such as base-promoted direct C-H arylation, which may also utilize bromo-aromatic compounds as coupling partners. nih.gov

Precursor for Advanced Organic Materials

The electronic properties conferred by the methoxy and amino groups make 3-bromo-2,4-dimethoxyaniline a promising precursor for organic materials with applications in electronics and photonics.

Anilines are foundational components in the synthesis of a vast array of dyes and pigments. The amino group is the key functional handle for diazotization, a process where it is converted into a diazonium salt using nitrous acid. This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound (R-N=N-R'). Azo compounds are characterized by their extensive conjugation, which causes them to absorb visible light and thus appear colored.

In 3-bromo-2,4-dimethoxyaniline, the functional groups play distinct roles in determining the properties of the resulting dye:

Amino Group (-NH₂): Essential for the diazotization reaction to form the chromophoric azo group.

Methoxy Groups (-OCH₃): These are strong electron-donating groups that act as auxochromes. Auxochromes intensify and modify the color of the dye, often causing a bathochromic shift (a shift to longer wavelengths, resulting in deeper colors).

Bromo Group (-Br): Can subtly modify the shade and improve properties like lightfastness. It also provides a site for further chemical modification.

This compound is also a precursor for other classes of dyes, such as anthraquinone (B42736) dyes. Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a critical intermediate for many acid and reactive dyes, where the bromine atom is displaced by a nucleophile. beilstein-journals.org Synthesizing analogues of bromaminic acid from precursors like 3-bromo-2,4-dimethoxyaniline could lead to novel dyes with tailored properties. beilstein-journals.org

Specialty Chemicals (e.g., Corrosion Inhibitors, Surfactants, Polymer Additives)

While 3-Bromo-2,4-dimethoxyaniline;hydrochloride is a functionalized building block, its direct application in the synthesis of specific specialty chemicals like corrosion inhibitors, surfactants, and polymer additives is not extensively detailed in available research. However, the broader class of substituted aniline and heterocyclic organic compounds is well-established in these fields.

Corrosion Inhibitors: Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely used as corrosion inhibitors for metals in acidic environments. nih.govscielo.org.mx Molecules containing quinoline and benzoquinoline scaffolds, for instance, have been shown to be effective. nih.gov The mechanism often involves the adsorption of the organic molecule onto the metal surface, forming a protective film that inhibits the corrosive process. scielo.org.mxuobaghdad.edu.iq Although a direct synthesis route from 3-Bromo-2,4-dimethoxyaniline to a commercial corrosion inhibitor is not documented, its structural motifs suggest its potential as a precursor for novel heterocyclic inhibitors.

Surfactants and Polymer Additives: The synthesis of polymeric surfactants and the use of aniline derivatives in creating functional polymers are active areas of research. researchgate.netrsc.orgresearchgate.net For example, the polymerization of aniline and its alkyl-substituted derivatives can be modified by aromatic additives to control the properties of the resulting polymer. acs.org These polymers can exhibit unique electrical and morphological characteristics. rsc.org While specific examples employing 3-Bromo-2,4-dimethoxyaniline as a monomer or additive for surfactants are not specified in the literature, its chemical structure is amenable to incorporation into polymer chains to modify properties like solubility or thermal stability.

Development of Chemical Probes and Ligands

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. mskcc.org The development of these tools is a critical aspect of chemical biology. Substituted anilines are frequently used as starting materials for the synthesis of such probes and ligands due to their versatility in forming more complex heterocyclic systems.

Radioligands are crucial tools in pharmacology and neuroscience for mapping and quantifying receptors in tissues, often through techniques like Positron Emission Tomography (PET). nih.gov The synthesis of these molecules involves incorporating a radionuclide (e.g., Carbon-11) into a high-affinity ligand for a specific receptor. While direct synthesis of a radioligand from this compound is not prominently reported, similar bromo-aromatic structures are employed in the synthesis of precursors for radiolabeling. For example, in the development of small-molecule radioligands for imaging Programmed Death Ligand 1 (PD-L1), a key immune checkpoint protein, synthetic routes have started from precursors like 3-Bromo-2-methylphenol. nih.gov This highlights the utility of bromo-substituted aromatic compounds as scaffolds that can be elaborated through multi-step synthesis before the final radiolabeling step.

The development of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery. The bromo-methoxyaniline scaffold is a key component in the synthesis of various classes of inhibitors. Although research specifically detailing the use of 3-Bromo-2,4-dimethoxyaniline is limited, extensive patent literature documents the application of the closely related isomer, 3-Bromo-4-methoxyaniline , as a crucial intermediate for a wide range of enzyme inhibitors. google.comgoogle.com This demonstrates the value of the general molecular framework.

This structural motif is particularly important in the synthesis of quinazoline-based inhibitors. nih.govnih.gov The quinazoline (B50416) core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including several kinase inhibitors. The synthesis often involves the condensation of an anthranilic acid derivative (or a related aniline) with other reagents. Therefore, 3-Bromo-2,4-dimethoxyaniline represents a logical starting point for creating novel, highly substituted quinazoline inhibitors targeting enzymes such as:

Tyrosine kinases google.comgoogle.com

Poly(ADP-ribose) polymerase-1 (PARP1) nih.gov

Bromodomain containing protein 4 (BRD4) nih.gov

Bruton's tyrosine kinase (BTK) chemicalbook.com

Phosphodiesterase 4B (PDE4B) researchgate.net

The bromine atom on the aniline ring is particularly useful as it provides a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Integration into Multistep Synthesis of Bioactive Small Molecules

Beyond enzyme inhibitors, this compound is a building block for the multistep synthesis of a broader range of bioactive small molecules. researchgate.net The strategic placement of its functional groups allows for sequential and controlled chemical transformations to build molecular complexity.

Again, the utility of this structural class is well-illustrated by its isomer, 3-Bromo-4-methoxyaniline . Patents disclose its role as a precursor in the synthesis of molecules aimed at treating a multitude of conditions, underscoring the therapeutic potential of compounds derived from this scaffold. google.comgoogle.com

| Bioactive Molecule Class / Target | Therapeutic Area | Reference |

|---|---|---|

| Combretastatin A-4 Analogs | Anticancer | google.com |

| Checkpoint Kinase 1 (CHK1) Inhibitors | Anticancer | google.comgoogle.com |

| Src Kinase Inhibitors | Anticancer | google.comgoogle.com |

| Endo-β-glucuronidase Heparanase Inhibitors | Anticancer | google.comgoogle.com |

| Agents for Obesity and Metabolic Disorders | Metabolic Diseases | google.comgoogle.com |

| Agents for Polycystic Kidney Disease | Renal Disease | google.comgoogle.com |

| Inhibitors of Smooth Muscle Cell Proliferation | Cardiovascular Disease | google.comgoogle.com |

| Sulfonamides with Antimicrobial Properties | Infectious Disease | google.comgoogle.com |

The synthesis of these diverse molecules often involves an initial reaction at the amino group of the bromo-methoxyaniline core, followed by subsequent modifications, including palladium-catalyzed cross-coupling reactions at the bromine-substituted position to introduce further complexity. nih.govnih.gov This stepwise approach is fundamental to modern medicinal chemistry and highlights the value of this compound as a versatile starting material.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,4 Dimethoxyaniline;hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Bromo-2,4-dimethoxyaniline;hydrochloride is expected to reveal distinct signals corresponding to each unique proton environment. The anilinium cation features two aromatic protons, two methoxy (B1213986) groups, and the ammonium (B1175870) protons.

The protonation of the amino group to an anilinium ion (-NH₃⁺) significantly influences the electronic environment of the aromatic ring. The -NH₃⁺ group is an electron-withdrawing and deactivating group, which leads to a general deshielding (downfield shift) of the aromatic protons compared to the free aniline (B41778).

The two aromatic protons are located at positions C5 and C6. They are adjacent to each other and would therefore appear as a pair of doublets due to ortho-coupling (typically with a coupling constant, J, of 8-9 Hz). The proton at C5 is ortho to the bromine atom and meta to the anilinium group, while the proton at C6 is ortho to the anilinium group. This difference in environment would lead to distinct chemical shifts. The two methoxy groups at C2 and C4 are in different environments and are expected to appear as two sharp singlets. The protons of the -NH₃⁺ group typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.5 - 7.8 | Doublet (d) | ~8-9 |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ~8-9 |

| OCH₃ (C4) | ~4.0 | Singlet (s) | N/A |

| OCH₃ (C2) | ~3.9 | Singlet (s) | N/A |

Note: Predictions are based on additive substituent effects and data from similar aromatic compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the methoxy groups.

The chemical shifts are governed by the nature of the substituents attached to the ring. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. nih.gov The carbons bearing the methoxy groups (C2, C4) and the anilinium group (C1) will appear downfield. The remaining carbons (C5, C6) will have shifts typical for substituted aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C-OCH₃) | ~155 - 160 |

| C2 (C-OCH₃) | ~148 - 152 |

| C1 (C-NH₃⁺) | ~130 - 135 |

| C6 | ~120 - 125 |

| C5 | ~115 - 120 |

| C3 (C-Br) | ~100 - 105 |

| OCH₃ (C4) | ~57 |

Note: Predicted shifts are based on analysis of compounds like 1-bromo-2,4-dimethoxybenzene (B92324) and substituted anilines. chemicalbook.comcdnsciencepub.com

To unambiguously assign the predicted ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations. A cross-peak between the signals predicted for H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the predicted H-5 signal to the C-5 signal, H-6 to C-6, and the methoxy proton singlets to their respective methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons. For instance, the protons of the C4-methoxy group would show a correlation to the C4 carbon, and potentially to C3 and C5. Similarly, the H-6 proton would show correlations to C1, C2, and C4, helping to piece together the full substitution pattern of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The most characteristic feature of the anilinium salt is the N-H stretching vibration. spectroscopyonline.com Unlike the sharp, distinct N-H stretches of a primary amine (~3300-3500 cm⁻¹), the ammonium group (-NH₃⁺) exhibits very broad and strong absorption bands in the 2800-3100 cm⁻¹ region. chemicalbook.comnih.gov These bands often appear as a complex, broad envelope overlapping with the aromatic C-H stretches. Another key vibration is the N-H bending (asymmetric and symmetric), which is expected around 1600-1500 cm⁻¹.

Other significant vibrations include the aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, the asymmetric and symmetric C-O stretching of the aryl-alkyl ether (methoxy) groups, and the strong C-Br stretch, which would appear in the lower frequency fingerprint region (<1000 cm⁻¹).

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3100 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Asymmetric Aryl Ether) | 1230 - 1270 | Strong |

| C-O Stretch (Symmetric Aryl Ether) | 1020 - 1075 | Strong |

Note: Predictions are based on characteristic group frequencies and spectra of anilinium salts. spectroscopyonline.comchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. The analysis would typically be performed on the free base, 3-Bromo-2,4-dimethoxyaniline (C₈H₁₀BrNO₂), as the hydrochloride salt is non-volatile.

The most striking feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). libretexts.org For C₈H₁₀⁷⁹BrNO₂, the exact mass is approximately 230.99 Da, and for C₈H₁₀⁸¹BrNO₂, it is approximately 232.99 Da.

Electron impact (EI) ionization would induce fragmentation, providing structural clues. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy-substituted compounds, leading to a strong [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): Another typical fragmentation from a methoxy group, resulting in an [M-30]⁺ ion.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in an [M-79]⁺ or [M-81]⁺ ion.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Bromo-2,4-dimethoxyaniline (Free Base)

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 231 | 233 | [M]⁺ (Molecular Ion) |

| 216 | 218 | [M - CH₃]⁺ |

| 201 | 203 | [M - CH₂O]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While no published crystal structure exists for this compound, its key structural features can be predicted.

As an ionic salt, the compound would form a crystal lattice composed of 3-bromo-2,4-dimethoxyanilinium cations and chloride (Cl⁻) anions. The most significant intermolecular force governing the crystal packing would be hydrogen bonding. The three acidic protons of the anilinium group (-NH₃⁺) would act as strong hydrogen bond donors, forming multiple N-H···Cl hydrogen bonds with the surrounding chloride anions. researchgate.net

These interactions would link the cations and anions into a complex three-dimensional network. The specific arrangement of the aromatic rings (e.g., stacking or herringbone patterns) would be influenced by weaker van der Waals forces and potential dipole-dipole interactions, but the ionic and hydrogen bonding interactions would be the dominant organizational forces in the crystal lattice.

Computational and Theoretical Studies on 3 Bromo 2,4 Dimethoxyaniline;hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For substituted anilines, DFT methods, such as B3LYP, are effective in optimizing molecular geometries and calculating electronic properties. researchgate.netscholaris.ca In the case of 3-Bromo-2,4-dimethoxyaniline hydrochloride, DFT could be used to determine key structural parameters like bond lengths, bond angles, and dihedral angles.

These calculations would reveal how the substituents—a bromine atom and two methoxy (B1213986) groups—influence the geometry of the aniline (B41778) ring and the amino group. researchgate.net Furthermore, DFT provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholaris.ca The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Studies on similar halogenated anilines have shown that the type and position of halogen substituents affect the displacement of π-electrons on the aromatic ring. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Anilines using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.52 | -0.27 | 5.25 |

| 4-Bromoaniline | -5.68 | -0.58 | 5.10 |

| 2,4-Dichloroaniline | -5.89 | -0.87 | 5.02 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer varying levels of accuracy and computational cost. nih.gov These methods can be employed to obtain highly accurate geometries and energies for molecules like 3-Bromo-2,4-dimethoxyaniline hydrochloride. researchgate.net

For halogenated compounds, ab initio calculations can provide a detailed understanding of non-covalent interactions, such as halogen bonding, which may influence the crystal structure and intermolecular interactions. mdpi.com Comparing the results from different levels of theory (e.g., HF, MP2) can provide a comprehensive picture of the molecule's properties and validate the results obtained from less computationally expensive methods like DFT. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and nuclear magnetic shielding constants, it is possible to simulate IR and NMR spectra. sciencepg.com For 3-Bromo-2,4-dimethoxyaniline hydrochloride, DFT calculations can predict the characteristic vibrational modes, which can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison aids in the assignment of spectral bands to specific molecular motions, such as the N-H stretching of the amino group or the C-Br stretching. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com These theoretical predictions are crucial for assigning the signals in the experimental NMR spectra to the correct protons and carbon atoms in the molecule, especially for a multi-substituted benzene (B151609) ring where signal overlap and complex splitting patterns can occur. The correlation between theoretical and experimental spectra helps to confirm the molecular structure. sciencepg.com

Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. acs.org For the synthesis or transformation of 3-Bromo-2,4-dimethoxyaniline hydrochloride, computational methods can identify transition states, intermediates, and the associated activation energies. mdpi.com This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in the synthesis of substituted anilines, computational studies can explore different reaction pathways and determine the most favorable one. acs.org DFT calculations can be used to model the step-by-step mechanism, such as the electrophilic halogenation of an aniline precursor or the reduction of a corresponding nitro compound. researchgate.net By calculating the energy profile of the reaction, researchers can gain insights into the rate-determining step and factors that influence the regioselectivity of the reaction. mdpi.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. globalresearchonline.netresearchgate.net This method is fundamental in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govwhiterose.ac.uk For 3-Bromo-2,4-dimethoxyaniline hydrochloride, molecular docking could be used to theoretically explore its potential interactions with various protein targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. nih.govcore.ac.uk Such studies on analogous aniline derivatives have been performed to understand their binding modes with targets like cyclin-dependent kinase 2 (CDK2) and DNA. nih.govnih.gov These theoretical insights are crucial for guiding the design of more potent and selective molecules. nih.gov

Table 2: Common Protein-Ligand Interactions in Docking Studies

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bond | A noncovalent interaction between a halogen atom and a Lewis base. |

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemmethod.com The fundamental principle of QSAR is that the structural properties of a molecule, such as its physicochemical and electronic characteristics, determine its activity. researchgate.net While specific QSAR studies on 3-Bromo-2,4-dimethoxyaniline hydrochloride may not be available, the theoretical framework can be applied by studying analogous halogenated aromatic compounds. researchgate.netnih.gov

In a QSAR study, a set of molecules with known activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric properties (e.g., molecular volume). researchgate.netresearchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with the biological activity. nih.gov Such models have been developed to predict the toxicity of nitroaromatic compounds and halogenated phenols. researchgate.netmdpi.com A validated QSAR model can then be used to predict the activity of new, untested compounds like 3-Bromo-2,4-dimethoxyaniline hydrochloride, thereby prioritizing synthesis and testing efforts. chemmethod.com

Future Perspectives and Emerging Research Avenues for 3 Bromo 2,4 Dimethoxyaniline;hydrochloride

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Future research concerning 3-Bromo-2,4-dimethoxyaniline hydrochloride is expected to focus on developing more sustainable synthetic routes. Traditional methods for producing substituted anilines often involve multi-step processes with harsh reagents and significant waste generation. nih.gov

Emerging green methodologies that could be applied to the synthesis of this compound include:

Electrochemical Synthesis: Researchers at the University of Glasgow have demonstrated an environmentally friendly method for creating anilines at room temperature and pressure using a redox mediator. This process, which uses electricity to drive the reduction of nitroarenes, avoids the need for high temperatures, pressures, and precious metal catalysts, thereby reducing energy consumption and chemical waste. specchemonline.com This approach could be adapted for the synthesis of the nitro-precursor of 3-Bromo-2,4-dimethoxyaniline.

Microwave-Assisted Synthesis: A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported. This high-yielding technique eliminates the need for organic solvents and catalysts, offering a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. researchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, presents a chemoenzymatic alternative to traditional hydrogenation for the synthesis of anilines. This method operates under mild, atmospheric conditions in aqueous media, offering high chemoselectivity and reducing reliance on precious metals and organic solvents. researchgate.net

Catalyst-Free and Additive-Free Reactions: Recent developments have focused on catalyst-free and additive-free methods for aniline (B41778) synthesis, often utilizing green and mild reaction conditions to achieve high yields. rsc.org

These innovative approaches hold the promise of making the production of 3-Bromo-2,4-dimethoxyaniline hydrochloride and its derivatives more economical and environmentally benign.

Development of Novel Catalytic Transformations

The bromine atom on the aromatic ring of 3-Bromo-2,4-dimethoxyaniline hydrochloride serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Future research will likely focus on developing novel and more efficient catalytic transformations to further expand the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields across a wide variety of substrates and tolerance to various functional groups. cnr.it Such methodologies can be adapted to 3-Bromo-2,4-dimethoxyaniline to create a library of derivatives with tailored properties.

Future research in this area could explore:

Novel Catalyst Systems: The development of more active and selective catalysts, potentially based on earth-abundant metals, could lead to more efficient and cost-effective cross-coupling reactions.

Photoredox Catalysis: The use of visible light to drive catalytic reactions offers a mild and sustainable alternative to traditional thermal methods.

One-Pot Tandem Reactions: Designing catalytic systems that can facilitate multiple transformations in a single reaction vessel would improve efficiency and reduce waste. nih.gov

These advancements will enable the synthesis of increasingly complex molecules derived from 3-Bromo-2,4-dimethoxyaniline hydrochloride for a wide range of applications.

Exploration of Advanced Functional Materials

Substituted anilines are valuable monomers for the synthesis of functional polymers with interesting electronic and optical properties. The unique electronic nature of 3-Bromo-2,4-dimethoxyaniline, with its electron-donating methoxy (B1213986) groups and the potential for further functionalization at the bromine position, makes it an attractive candidate for the development of advanced materials.

Future research is expected to explore the incorporation of this aniline derivative into various material architectures, including:

Conducting Polymers: Polyaniline (PANI) and its derivatives are well-known conducting polymers. rsc.org The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. specchemonline.comorganic-chemistry.org The polymerization of 2,5-dimethoxyaniline (B66101) has been shown to produce soluble polymers with good conductivity, making them suitable for applications in electrochromic devices. mdpi.comresearchgate.netacs.org Similarly, polymers derived from 3-Bromo-2,4-dimethoxyaniline could exhibit unique properties for applications in sensors, organic electronics, and energy storage. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are used as building blocks for materials in OLEDs. The ability to tune the electronic properties of molecules derived from 3-Bromo-2,4-dimethoxyaniline through cross-coupling reactions could lead to the development of new emitters or charge-transport materials with improved performance.

Sensors: The sensitivity of polyaniline-based materials to their chemical environment makes them excellent candidates for chemical sensors. nih.govorganic-chemistry.org Polymers incorporating the 3-Bromo-2,4-dimethoxyaniline unit could be designed to be sensitive to specific analytes.

The exploration of these and other advanced materials will open up new avenues for the application of this versatile chemical compound.

Computational Design and Optimization of Derivatives for Specific Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules. researchgate.net In the context of 3-Bromo-2,4-dimethoxyaniline hydrochloride, computational studies can provide valuable insights into its electronic structure, reactivity, and potential for derivatization.

Future research will likely leverage computational methods to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the feasibility and selectivity of various chemical transformations involving 3-Bromo-2,4-dimethoxyaniline. nih.govresearchgate.net This can help in the rational design of synthetic strategies and the optimization of reaction conditions.

Design Derivatives with Tailored Properties: By computationally screening a virtual library of derivatives, researchers can identify candidates with specific electronic, optical, or biological properties. For example, the HOMO-LUMO energy gap, which is related to the electronic conductivity and reactivity of a molecule, can be calculated to guide the design of new materials. researchgate.net

Understand Structure-Property Relationships: Computational studies can help elucidate the relationship between the molecular structure of 3-Bromo-2,4-dimethoxyaniline derivatives and their macroscopic properties, such as their performance in electronic devices or their biological activity.

The synergy between computational and experimental chemistry will be crucial for accelerating the discovery and development of new applications for this compound.

Role in Expanding Chemical Space for Diverse Applications in Organic Chemistry

The ability to readily functionalize 3-Bromo-2,4-dimethoxyaniline at multiple positions—the amino group, the bromine atom, and potentially the aromatic ring itself—makes it a powerful scaffold for expanding chemical space. This refers to the vast number of possible molecules that could be synthesized, many of which remain unexplored.

By serving as a starting point for the synthesis of diverse and complex molecules, 3-Bromo-2,4-dimethoxyaniline hydrochloride can contribute to various areas of organic chemistry:

Drug Discovery: Substituted anilines are common motifs in pharmaceutical compounds. The ability to generate a library of derivatives from a single, highly functionalized starting material is highly valuable in the search for new drug candidates. The modular construction of functionalized anilines allows for the exploration of a wider range of molecular architectures.

Agrochemicals: Many herbicides, pesticides, and fungicides contain aniline-based structures. The development of new derivatives could lead to more effective and environmentally friendly crop protection agents.

Fine Chemicals and Dyes: The rich chemistry of anilines has long been exploited in the synthesis of dyes and other fine chemicals. New derivatives of 3-Bromo-2,4-dimethoxyaniline could lead to novel colors and materials with unique properties.

The continued exploration of the reactivity of 3-Bromo-2,4-dimethoxyaniline hydrochloride will undoubtedly lead to the discovery of new molecules with valuable properties, further solidifying the importance of substituted anilines in modern organic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2,4-dimethoxyaniline hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 2,4-dimethoxyaniline using brominating agents like (N-bromosuccinimide) in acidic media. Optimization involves controlling reaction temperature (0–5°C) to minimize side reactions and using catalysts like to enhance regioselectivity . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in ethanol. Purity is validated via (e.g., δ 9.00 ppm for amine protons) and HPLC (>95% purity with C18 columns and 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are recommended for characterizing 3-Bromo-2,4-dimethoxyaniline hydrochloride?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and salt formation (e.g., amine proton shifts in DMSO-) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, expected ) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity and detect impurities .

Q. How should 3-Bromo-2,4-dimethoxyaniline hydrochloride be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light and moisture. Stability tests show no decomposition for 12 months when stored in amber glass vials with desiccants. Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .

Advanced Research Questions

Q. How do the methoxy and bromo substituents influence the electronic and steric properties of the aniline ring in this compound?

- Methodological Answer : The methoxy groups act as strong electron donors via resonance, activating the ring toward electrophilic substitution at the ortho/para positions. The bromo substituent, being electron-withdrawing, deactivates the ring but directs further reactions to specific sites. Computational studies (DFT calculations) can quantify these effects using Hammett parameters ( for Br, for OMe) . Experimentally, UV-Vis spectroscopy reveals bathochromic shifts due to extended conjugation .

Q. What strategies can resolve contradictions in reported reactivity data for brominated aniline derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal impurities. Systematic studies should:

- Compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH).

- Use chelating agents (e.g., EDTA) to eliminate metal interference .

- Validate results with kinetic assays (e.g., monitoring reaction progress via ) .

Q. How can regioselectivity be controlled during functionalization of 3-Bromo-2,4-dimethoxyaniline hydrochloride?

- Methodological Answer : The bromo group directs electrophiles to the meta position relative to itself, while methoxy groups favor ortho/para substitution. To achieve site-specific modification:

- Use protective groups (e.g., acetyl for amines) to block undesired sites.

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C–Br bond activation .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays, with IC determination .

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .

Data Contradictions and Validation

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may arise from crystallinity or hydrate formation. Validate via:

- Phase Solubility Analysis : Measure solubility in DMSO, water, and ethanol at 25°C.

- XRPD : Identify polymorphic forms affecting solubility .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.